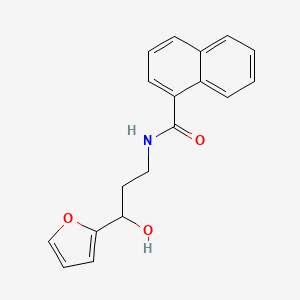

![molecular formula C13H18N4O2 B2528670 叔丁基N-[4-(2-叠氮乙基)苯基]氨基甲酸酯 CAS No. 522602-05-7](/img/structure/B2528670.png)

叔丁基N-[4-(2-叠氮乙基)苯基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl phenylcarbamate derivatives involves various strategies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction . These methods demonstrate the versatility of tert-butyl phenylcarbamate derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl phenylcarbamate derivatives is characterized by the presence of a tert-butyl group attached to a phenylcarbamate moiety. The presence of substituents on the phenyl ring or the nitrogen atom of the carbamate group can significantly influence the reactivity and properties of these compounds. For example, the introduction of a sulfonyl group can lead to the formation of N-(Boc) nitrone equivalents, which are useful in organic synthesis .

Chemical Reactions Analysis

Tert-butyl phenylcarbamate derivatives undergo a variety of chemical reactions. Nucleophilic substitutions on the benzene ring can proceed with aromatic amines and alcohols under mild conditions . Radical reactions such as oxygenation, halogenation, and aryl-aryl coupling are also possible with these compounds . Additionally, the tert-butyl group can serve as a protecting group for the nitrogen atom, which can be removed under acidic conditions to yield free amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl phenylcarbamate derivatives are influenced by their molecular structure. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of these compounds. The phenylcarbamate moiety can engage in hydrogen bonding due to the presence of the carbonyl and amine groups, which can affect the compound's boiling point, melting point, and solubility in various solvents. The substituents on the phenyl ring can also modulate these properties, as well as the compound's acidity and basicity .

科学研究应用

合成和化学反应

DTBB催化的锂化制备α-氨基甲基锂O-叔丁基-N-(氯甲基)-N-甲基氨基甲酸酯与锂粉和催量的4,4'-二叔丁基联苯(DTBB)在THF中于-78°C反应,得到官能化的氨基甲酸酯。这些衍生自羰基化合物的氨基甲酸酯被脱保护,得到取代的1,2-二醇,展示了一条涉及叔丁基N-[4-(2-叠氮乙基)苯基]氨基甲酸酯衍生物的合成途径(Ortiz, Yus, & Guijarro, 1999)。

用磷酸水溶液脱保护叔丁基氨基甲酸酯等衍生物在温和条件下用磷酸水溶液(85 wt %)有效地脱保护。该方法在保留其他酸敏感基团方面显示出选择性,并保持了底物的立体化学完整性,表明了叔丁基N-[4-(2-叠氮乙基)苯基]氨基甲酸酯在各种合成中的潜在应用(Li et al., 2006)。

叔丁基氨基甲酸酯衍生物的合成叔丁基5-氨基-4((2-(二甲氨基)乙基)(甲基)氨基)-2甲氧基苯基)氨基甲酸酯通过涉及酰化、亲核取代和还原步骤的快速方法合成。这表明了叔丁基氨基甲酸酯在形成生物活性化合物方面的多功能性,并且可能与叔丁基N-[4-(2-叠氮乙基)苯基]氨基甲酸酯衍生物的合成相关(Zhao et al., 2017)。

有机化学中的应用

叔丁基(苯磺酰)烷基-N-羟基氨基甲酸酯该类化合物衍生自叔丁基N-羟基氨基甲酸酯,在有机合成中用作N-(Boc)亚硝酸酯当量物。它们与有机金属反应生成N-(Boc)羟胺和随后的化学转化突出了它们作为有机合成中构建模块的效用,这可以推论到叔丁基N-[4-(2-叠氮乙基)苯基]氨基甲酸酯的化学中(Guinchard, Vallée, & Denis, 2005)。

安全和危害

属性

IUPAC Name |

tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16-11-6-4-10(5-7-11)8-9-15-17-14/h4-7H,8-9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCACLSJUCPFFHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

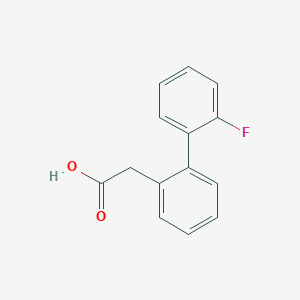

![1-[1-(6-Methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2528587.png)

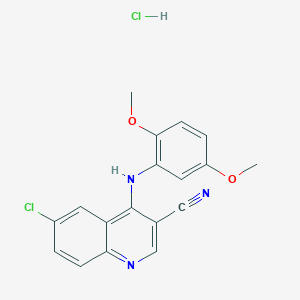

![N-(4-chlorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2528590.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide](/img/structure/B2528593.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2528594.png)

![Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide](/img/structure/B2528597.png)

![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)

![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2528602.png)

![(E)-4-(Dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide](/img/structure/B2528604.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)

![4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2528609.png)